5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid
Description
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid (CAS: 23135-50-4, C₁₃H₁₇NO₄, MW: 251.28 g/mol) is a protected amino acid derivative featuring two benzyloxy-based functional groups: a benzyloxy substituent at the C5 position and a benzyloxycarbonyl (Cbz) group at the N-terminus (C2 position) . This compound is widely utilized in peptide synthesis as a building block, leveraging the Cbz group for amine protection and the benzyloxy group for carboxylic acid stabilization. Its structure enables selective deprotection under hydrogenolysis or acidic conditions, making it valuable in multi-step organic syntheses .
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H23NO5/c22-19(23)18(12-7-13-25-14-16-8-3-1-4-9-16)21-20(24)26-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,23) |
InChI Key |
AJZAXQYWCIPQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid typically involves the protection of amino acids followed by esterification and subsequent deprotection steps. The benzyloxy group is introduced through benzylation reactions, which are commonly carried out using benzyl bromide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C5 Position
(S)-2-(((Benzyloxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoic acid (Compound 3, )
- Structure: Replaces the C5 benzyloxy group with a tritylamino (triphenylmethylamine) group.
- Key Differences :
Boc-Glu(OBzl)-OH ()
- Structure : Features a tert-butoxycarbonyl (Boc) group at the N-terminus and a benzyl ester at C5.
- Key Differences: Protection Stability: Boc is stable under hydrogenolysis but labile in acidic conditions (e.g., trifluoroacetic acid), contrasting with the Cbz group’s stability in acids . Synthesis Yield: Reported yields for Boc-protected analogs (e.g., 85% in ) are comparable to those of Cbz derivatives .
Complex Derivatives with Additional Functional Groups
(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-imidazo[4,5-b]azepin-2-yl)amino)-2-Cbz-pentanoic acid ()
- Structure : Incorporates a fused imidazoazepin ring and a hexyl-benzyloxy chain.
- Key Differences: Molecular Weight: 637.72 g/mol.
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid (CAS: 1347655-31-5, )
Orthogonally Protected Derivatives
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid ()
- Structure : Dual Cbz and Boc protection at C2 and C5 positions.
- Key Differences: Orthogonal Deprotection: Enables sequential removal of protecting groups (Boc via acid, Cbz via hydrogenolysis). Molecular Weight: 366.41 g/mol. Utility: Ideal for synthesizing branched peptides or polyfunctional molecules .
Comparative Data Table
Biological Activity
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid, commonly referred to by its CAS number 5680-86-4, is a synthetic compound notable for its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : CHN O
- Molecular Weight : 371.38 g/mol
- Melting Point : 106°C
- Boiling Point : 459.9°C at 760 mmHg
Key Features
| Property | Value |
|---|---|
| CAS Number | 5680-86-4 |
| Molecular Weight | 371.38 g/mol |
| Melting Point | 106°C |
| Boiling Point | 459.9°C |
| Log P (octanol-water) | 2.04 |
| GI Absorption | High |
| BBB Permeant | No |
The biological activity of this compound primarily revolves around its role as a peptide mimetic. The presence of benzyloxy and carbonyl functional groups enhances its lipophilicity, which may improve bioavailability and selectivity towards biological targets.
- Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions due to its reactive functional groups.
- Acylation Reactions : It is capable of acylation, allowing it to form more complex peptide structures essential in drug development.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze, releasing benzyloxy groups and forming free amino acids.
Biological Activity and Therapeutic Potential
Research indicates that this compound has significant potential in various therapeutic areas:
- Peptide Synthesis : Its structural features make it a valuable candidate for synthesizing peptide mimetics, which are crucial in drug design.
- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by inhibiting specific cellular pathways.
- Neurodegenerative Diseases : There is ongoing research into the compound's effects on neuroinflammation and cognitive dysfunction, particularly related to Alzheimer's disease.
Case Studies
-
Inhibition of PD-1/PD-L1 Interaction :
In a study examining peptidomimetic inhibitors for cancer therapy, derivatives similar to this compound showed promising results in rescuing mouse splenocytes from apoptosis at concentrations as low as 100 nM . -
Neuroprotective Effects :
Compounds with similar benzyloxy structures have been observed to reduce amyloid-beta aggregation in vitro, suggesting potential applications in treating Alzheimer's disease . -
Antioxidative Properties :
Studies have reported that related compounds exhibit antioxidative properties, which are beneficial in mitigating oxidative stress associated with various diseases .
Q & A
Q. What are the critical steps in synthesizing 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves:
- Protection/Deprotection: Use of benzyloxycarbonyl (Cbz) groups to protect amine functionalities during coupling reactions .
- Coupling Reactions: Activation of carboxyl groups using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form peptide bonds .
- Purification: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity. Solvent systems (e.g., acetonitrile/water gradients) are tailored to the compound’s polarity .
- Optimization: Temperature control (0–25°C) and pH stabilization (e.g., using triethylamine) minimize side reactions like racemization .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm stereochemistry and functional groups (e.g., benzyloxy signals at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H23NO6: 386.16) .
- HPLC: Retention time consistency under gradient elution (e.g., 10–90% acetonitrile in 20 minutes) ensures purity .
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability in peptide synthesis?
- Methodological Answer: The Cbz group:
- Enhances Solubility: Facilitates reactions in polar aprotic solvents (e.g., DMF or THF) .
- Prevents Aggregation: Reduces intermolecular hydrogen bonding, improving reaction yields in solid-phase peptide synthesis .
- Selective Deprotection: Removed via hydrogenolysis (H2/Pd-C) or acidic conditions (e.g., TFA), enabling sequential peptide elongation .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
- Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-configured starting materials (e.g., L-amino acid derivatives) to enforce desired stereochemistry .
- Enzymatic Resolution: Lipases or proteases selectively hydrolyze enantiomers (e.g., ≥90% enantiomeric excess achieved with subtilisin) .
- Chiral HPLC: Employ chiral stationary phases (e.g., amylose-based columns) to separate diastereomers and confirm optical purity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous proton correlations .
- Isotopic Labeling: Introduce 13C or 15N labels to track specific functional groups and clarify fragmentation patterns in MS .
- Computational Modeling: DFT (density functional theory) simulations predict NMR chemical shifts or MS fragmentation pathways to identify discrepancies .
Q. How does the compound’s structure impact its reactivity in multi-step organic syntheses?
- Methodological Answer:
- Steric Hindrance: The benzyloxy groups at positions 2 and 5 may slow nucleophilic attacks, requiring elevated temperatures (e.g., 40–60°C) for acylation .
- Hydrogen Bonding: The carboxylic acid and carbamate groups participate in intramolecular H-bonding, stabilizing transition states in cyclization reactions .
- Orthogonal Protection: Compatibility with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups allows sequential deprotection in complex syntheses .
Q. What are the best practices for optimizing yield in large-scale syntheses (>10 mmol)?
- Methodological Answer:
- Batch vs. Flow Chemistry: Flow reactors improve mixing and heat transfer for exothermic steps (e.g., coupling reactions) .
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenolysis efficiency; Pd/C typically achieves >90% deprotection yield .
- Solvent Recycling: Distill and reuse DMF or THF to reduce costs and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
